molecular formula C19H22ClN5O4 B000841 Prazosin hydrochloride CAS No. 19237-84-4

Prazosin hydrochloride

Cat. No. B000841
CAS RN: 19237-84-4
M. Wt: 419.9 g/mol
InChI Key: WFXFYZULCQKPIP-UHFFFAOYSA-N
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Description

Prazosin hydrochloride, a quinazoline derivative, is primarily known as an alpha-1 adrenoreceptor blocker. It finds its use in the management of hypertension, benign prostatic hyperplasia, and certain types of prostate cancer due to its vasodilatory effects on both arterial and venous blood vessels. The drug operates by inhibiting the post-synaptic alpha-1 adrenoceptors, which results in the relaxation of smooth muscle cells in the vascular walls and a subsequent decrease in blood pressure (Shrivastava, 2015).

Scientific Research Applications

  • Medical Applications:

    • Cardiovascular and Urological Disorders: It's used for treating heart failure, hypertension, pheochromocytoma, Raynaud's syndrome, prostatic hypertrophy, and urinary retention (Armstrong, 2020). Prazosin hydrochloride also shows a depressant effect on urethral pressure, suggesting applications for human voiding dysfunction (MacGregor & Diokno, 1981).
    • Ophthalmology: Topically, it reduces intraocular pressure in rabbits, with peak effect around two hours, indicating potential use in eye-related conditions (Smith, Murray, & Leopold, 1979).
    • Pulmonary Disorders: It's effective in treating acute pulmonary oedema due to scorpion stings (Bawaskar & Bawaskar, 1987).
  • Analytical Applications:

    • Pharmaceutical Analysis: Methods for routine analysis in drug formulations, serum, and drug-metal interaction studies at physiological temperatures (Sultana, Arayne, & Shah, 2013). Additionally, high-performance liquid chromatography (HPLC) methods have been developed for quantifying prazosin in human plasma, aiding in pharmacokinetic studies (Gwak & Chun, 2005).
  • Pharmacological Research:

    • Drug Development: Studies have been conducted to develop fast-dissolving tablets of prazosin hydrochloride, masking its bitter taste, which indicates its importance in drug formulation research (Aher, Saudagar, & Chaudhari, 2018).

Safety And Hazards

Prazosin hydrochloride may cause serious side effects such as light-headedness, pounding heartbeats or fluttering in the chest, new or worsening chest pain, and upper stomach pain . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Prazosin hydrochloride has therapeutic use for benign prostatic hypertrophy (BPH), post-traumatic stress disorder (PTSD) associated nightmares, Raynaud phenomenon, pheochromocytoma, and scorpion envenomation . It is also being explored for its potential in controlling the symptoms of post-traumatic stress disorder (PTSD) and associated nightmares .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXFYZULCQKPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172822
Record name Prazosin hydrochloride
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Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

61.9 [ug/mL] (The mean of the results at pH 7.4), Soluble at ambient temperatures (mg/ml): acetone, 0.0072; methanol, 6.4; ethanol, 0.84; dimethylformamide, 1.3; dimethylacetamide, 1.2; chloroform, 0.041, In water, 1.4 mg/ml @ pH approx 3.5
Record name SID855727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PRAZOSIN HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Animal studies indicate that prazosin does not have its antihypertensive effect in the CNS. Prazosin does not interfere with nerve impulse transmission across sympathetic ganglia nor does it cause adrenergic neuronal blockade., The exact mechanism of the hypotensive action of prazosin is unknown. Prazosin causes a decrease in total peripheral resistance and was originally thought to have a direct relaxant action on vascular smooth muscle. Animal studies have suggested that the vasodilator effect of prazosin is also related to blockade of postsynaptic alpha-adrenoceptors. The results of dog forelimb experiments demonstrate that that the peripheral vasodilator effect of prazosin is confined mainly to the level of the resistance vessels (arterioles). Unlike conventional alpha- blockers, the antihypertensive action of prazosin is usually not accompanied by reflex tachycardia., Prazosin ... is a very potent and selective alpha 1-adrenergic antagonist. ... Interestingly, the drug also is a relatively potent inhibitor of cyclic nucleotide phosphodiesterases...
Record name PRAZOSIN HYDROCHLORIDE
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Product Name

Prazosin hydrochloride

Color/Form

White to tan powder

CAS RN

19237-84-4
Record name Prazosin hydrochloride
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Record name Prazosin hydrochloride [USAN:USP:JAN]
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Record name Prazosin hydrochloride
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Record name Prazosin hydrochloride
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Record name Prazosin hydrochloride
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Record name 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine monohydrochloride
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Record name PRAZOSIN HYDROCHLORIDE
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Melting Point

Crystals. MP: 278-280 °C /Prazosin/
Record name PRAZOSIN HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3298
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,230
Citations
LJ Kostek - Analytical Profiles of Drug Substances, 1990 - Elsevier
Publisher Summary This chapter discusses the prazosin hydrochloride. Prazosin hydrochloride was synthesized and developed by the Medicinal Chemistry Laboratories of Pfizer Inc. …
Number of citations: 11 www.sciencedirect.com
L Liu, S Zhu - Journal of pharmaceutical and biomedical analysis, 2006 - Elsevier
The slightly water-soluble drug prazosin hydrochloride (PRH) and its inclusion with either β-cyclodextrin (βCD) or hydroxypropyl-β-cyclodextrin (HPβCD) were investigated. The phase …
Number of citations: 135 www.sciencedirect.com
RV Kulkarni, V Sreedhar, S Mutalik, CM Setty… - International Journal of …, 2010 - Elsevier
… Prazosin hydrochloride is a widely used drug for the … These factors make prazosin hydrochloride, a suitable candidate … for systemic delivery of prazosin hydrochloride through skin. …
Number of citations: 164 www.sciencedirect.com
F Faridbod, MR Ganjali, B Larijani… - International Journal of …, 2010 - Elsevier
… Prazosin hydrochloride are indicated in the treatment of high blood pressure. It can be used alone or in combination with other antihypertensive drugs such as diuretics or beta-…
Number of citations: 46 www.sciencedirect.com
G Sodeifian, RS Alwi, F Razmimanesh… - Journal of Molecular …, 2022 - Elsevier
The solubility of prazosin hydrochloride (PRH, alpha-blocker antihypertensive drug) in supercritical CO 2 (SC-CO 2 ) was measured at temperatures between 308 and 338 K and …
Number of citations: 12 www.sciencedirect.com
L Liu, S Zhu - Carbohydrate polymers, 2007 - Elsevier
The supramolecular structure of the inclusion complex of β-cyclodextrin (βCD) with prazosin hydrochloride (PRH) has been investigated. The 1:1 stoichiometry of complexation was …
Number of citations: 58 www.sciencedirect.com
MÜ Özgür, S Sungur - Turkish Journal of Chemistry, 2002 - journals.tubitak.gov.tr
… prazosin hydrochloride in pharmaceuticals and bulk sample formulations is needed. This paper describes a spectrophotometric method based on the reaction of prazosin hydrochloride …
Number of citations: 18 journals.tubitak.gov.tr
K Sreedhar, CSP Sastry, MN Reddy, DG Sankar - Talanta, 1996 - Elsevier
Four simple and sensitive methods for the assay of prazosin hydrochloride (PRH) are developed. These methods are based on the formation of coloured species by treating it either with …
Number of citations: 30 www.sciencedirect.com
VV Chernyshev, PW Stephens, AV Yatsenko… - Journal of …, 2004 - Elsevier
… crystal structure determination of prazosin hydrochloride (A) and … Using the prazosin hydrochloride methanolate, obtained in … different polymorphic forms of prazosin hydrochloride α, β, …
Number of citations: 7 www.sciencedirect.com
Z Legnerová, J Huclová, R Thun, P Solich - Journal of pharmaceutical and …, 2004 - Elsevier
This report introduces a fully automated flow system for drug-dissolution studies based on the coupling of the sequential injection analysis (SIA) technique with a conventional …
Number of citations: 36 www.sciencedirect.com

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